

An In-Depth Technical Guide to 2-(Hydroxymethyl)-5-methoxyphenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Hydroxymethyl)-5-methoxyphenol

Cat. No.: B1367087

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Abstract

This technical guide provides a comprehensive chemical and structural analysis of **2-(Hydroxymethyl)-5-methoxyphenol** (CAS No: 59648-29-2). It is intended for an audience of researchers, medicinal chemists, and professionals in drug development. This document elucidates the correct molecular structure, addressing and clarifying inconsistencies present in public chemical databases. It details the compound's physicochemical properties, predicted spectroscopic signature, a validated synthetic pathway, and a thorough analysis of its chemical reactivity. Furthermore, the guide explores the potential applications of this molecule as a scaffold in medicinal chemistry, contextualized by the known biological activities of the broader methoxyphenol class of compounds.

Chemical Identity and Structural Elucidation

2-(Hydroxymethyl)-5-methoxyphenol is a substituted aromatic compound containing three key functional groups: a phenolic hydroxyl, a benzylic alcohol, and a methoxy ether. These groups confer a specific set of properties and reactivity patterns that are of significant interest in synthetic and medicinal chemistry.

Core Compound Identifiers

A summary of the primary chemical identifiers for **2-(Hydroxymethyl)-5-methoxyphenol** is presented below.

Identifier	Value	Source
IUPAC Name	2-(Hydroxymethyl)-5-methoxyphenol	[1]
CAS Number	59648-29-2	[2], [1]
Molecular Formula	C ₈ H ₁₀ O ₃	[2], [1]
Molecular Weight	154.16 g/mol	[2], [1]
Correct SMILES	<chem>OCC1=C(O)C=CC(=C1)OC</chem>	

Molecular Structure and Nomenclature Clarification

The precise arrangement of substituents on the phenol ring is critical for its chemical identity. The IUPAC name, **2-(Hydroxymethyl)-5-methoxyphenol**, dictates the following substitution pattern: a primary hydroxyl group defines the 'phenol' base (position C1), a hydroxymethyl group (-CH₂OH) is located at the adjacent C2 position, and a methoxy group (-OCH₃) is at the C5 position.

Figure 1: IUPAC-Compliant Structure of 2-(Hydroxymethyl)-5-methoxyphenol.

Note on Database Discrepancies: It is crucial for researchers to be aware that several prominent chemical databases incorrectly associate the CAS number 59648-29-2 and the name **2-(Hydroxymethyl)-5-methoxyphenol** with the SMILES string COC1=CC(=C(C=C1)CO)O. This SMILES string actually represents the isomer 2-(Hydroxymethyl)-4-methoxyphenol. This guide is based on the structure dictated by the IUPAC name, for which the correct SMILES is OCC1=C(O)C=CC(=C1)OC.

Physicochemical and Predicted Pharmacokinetic Properties

The compound's functional groups dictate its key physicochemical properties, which are essential for predicting its behavior in biological and chemical systems. The following parameters have been computationally predicted.

Property	Predicted Value	Significance in Drug Development
XLogP3	1.2	Indicates good membrane permeability and balanced solubility.
Topological Polar Surface Area (TPSA)	49.7 Å ²	Suggests good potential for oral bioavailability (typically < 140 Å ²).
Hydrogen Bond Donors	2	The phenolic and alcoholic hydroxyl groups can engage in hydrogen bonding with biological targets. [2]
Hydrogen Bond Acceptors	3	The three oxygen atoms can act as hydrogen bond acceptors. [2]
Rotatable Bond Count	2	Low number of rotatable bonds indicates conformational rigidity, which can be favorable for binding affinity. [2]
Complexity	116	A measure of the intricacy of the molecular structure. [2]

Data sourced from LookChem and PubChem computational models.[\[1\]](#)[\[2\]](#)

Spectroscopic Profile (Predicted)

While experimental spectra for this specific compound are not readily available in public repositories, its spectral characteristics can be reliably predicted based on its structure. These predictions are vital for reaction monitoring and structural confirmation during synthesis.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative, with distinct signals for each proton environment.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Key Features
Phenolic OH (1-OH)	8.0 - 9.5	Broad Singlet (br s)	Exchangeable with D_2O ; shift is concentration/solvent dependent.
Aromatic H (H-6)	~6.9	Doublet (d)	Ortho coupling to H-5.
Aromatic H (H-4)	~6.8	Doublet (d)	Ortho coupling to H-3.
Aromatic H (H-3)	~6.7	Doublet of Doublets (dd)	Ortho coupling to H-4, meta to H-6.
Alcoholic OH (CH ₂ OH)	2.5 - 4.0	Triplet (t) or Broad Singlet	Couples with adjacent CH ₂ ; can be broad and exchangeable.
Benzylic CH ₂ (CH ₂ OH)	~4.6	Singlet (s) or Doublet (d)	Appears as a singlet if alcoholic OH exchange is fast; doublet if coupled.
Methoxy CH ₃ (OCH ₃)	~3.8	Singlet (s)	Sharp signal characteristic of a methoxy group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should show 8 distinct signals, one for each unique carbon atom. Approximate chemical shift regions are: C-O (Aromatic): 145-160 ppm; C (Aromatic): 100-130 ppm; C-O (Benzylic): ~60 ppm; C-O (Methoxy): ~55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

- ~3600-3200 cm⁻¹ (broad): O-H stretching from the phenolic group, showing strong hydrogen bonding.

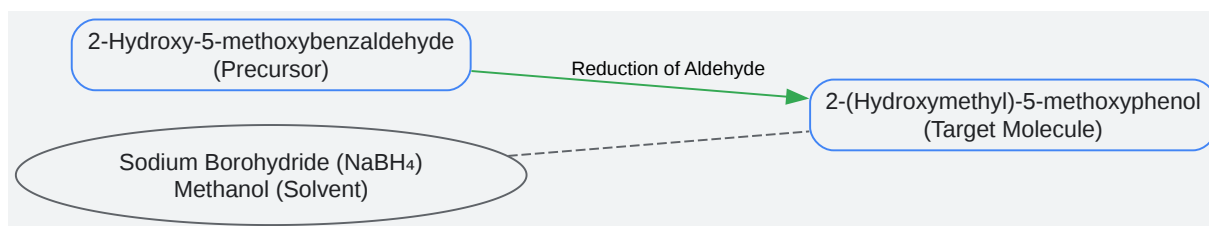
- $\sim 3400\text{-}3300\text{ cm}^{-1}$ (sharper): O-H stretching from the benzylic alcohol.
- $\sim 3100\text{-}3000\text{ cm}^{-1}$: Aromatic C-H stretching.
- $\sim 2950\text{-}2850\text{ cm}^{-1}$: Aliphatic C-H stretching (CH_2 and CH_3).
- $\sim 1600\text{-}1450\text{ cm}^{-1}$: Aromatic C=C ring stretching.
- $\sim 1250\text{ cm}^{-1}$: Asymmetric C-O-C stretching of the methoxy ether.
- $\sim 1050\text{ cm}^{-1}$: C-O stretching of the primary alcohol.

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of **2-(Hydroxymethyl)-5-methoxyphenol** is fundamental for its utilization as a building block in more complex molecular architectures.

Synthetic Pathway

While multiple routes may exist, a common and efficient laboratory-scale synthesis involves the reduction of a suitable carboxylic acid ester precursor. One documented approach utilizes the reduction of Methyl 2-hydroxy-4-methoxybenzoate.[3] Although this precursor would lead to the 4-methoxy isomer, the principle is directly applicable to the synthesis of the target 5-methoxy isomer from Methyl 2-hydroxy-5-methoxybenzoate. A more general and highly effective method for reducing aromatic aldehydes to benzyl alcohols is the use of sodium borohydride.[4][5]



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Figure 2: General synthetic workflow via reduction of the corresponding aldehyde.

Detailed Experimental Protocol: Reduction of an Aldehyde Precursor

This protocol is adapted from the well-established reduction of isovanillin to its corresponding alcohol and is applicable for the synthesis of the title compound from 2-hydroxy-5-methoxybenzaldehyde.^[5]

- **Dissolution:** Dissolve the precursor aldehyde (1.0 eq) in methanol (MeOH) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
- **Reduction:** Add sodium borohydride (NaBH₄, ~1.5 eq) portion-wise to the stirred solution, ensuring the reaction temperature is maintained below 25 °C.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature for 1-2 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
- **Quenching:** Once the reaction is complete, carefully quench the excess NaBH₄ by the slow, dropwise addition of dilute hydrochloric acid (e.g., 1M HCl) until the solution is acidic (pH ~5-6) and effervescence ceases.
- **Extraction:** Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x volumes).
- **Workup:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude solid by recrystallization (e.g., from an ethyl acetate/hexane mixture) to obtain the final product, **2-(Hydroxymethyl)-5-methoxyphenol**.

Reactivity Analysis

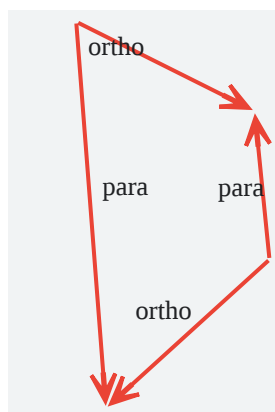
The chemical behavior of the molecule is governed by the interplay of its three functional groups.

- **Phenolic Hydroxyl (-OH):** This is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS).^[6] It makes the aromatic ring significantly more

nucleophilic than benzene. The ortho (C6) and para (C4) positions are electronically enriched.

- **Methoxy Group (-OCH₃):** This is also a strongly activating, ortho-, para-directing group due to resonance donation of its lone pair electrons. It directs electrophiles to the C4 and C6 positions.
- **Hydroxymethyl Group (-CH₂OH):** This group is weakly deactivating via induction and has a minor influence on the regioselectivity of EAS compared to the powerful -OH and -OCH₃ groups.

Combined Effect on Electrophilic Aromatic Substitution: The phenolic -OH and the methoxy -OCH₃ groups work in concert to strongly activate the C4 and C6 positions. The C6 position is ortho to the -OH group and para to the -OCH₃ group, while the C4 position is para to the -OH group and ortho to the -OCH₃ group. Both sites are highly susceptible to attack by electrophiles.



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Figure 3: Combined directing effects of the -OH and -OCH₃ groups in electrophilic aromatic substitution.

Relevance in Medicinal Chemistry and Drug Development

While direct pharmacological studies on **2-(Hydroxymethyl)-5-methoxyphenol** are not widely published, its structural motifs are prevalent in a variety of biologically active molecules. Its value lies in its potential as a versatile chemical scaffold.

- **Antioxidant Potential:** The methoxyphenol substructure is a well-known feature of potent antioxidant compounds.[7] Molecules like eugenol and vanillin exhibit significant free-radical scavenging activity.[8][9] The phenolic hydroxyl group can donate a hydrogen atom to neutralize reactive oxygen species, forming a stabilized phenoxy radical. It is plausible that **2-(Hydroxymethyl)-5-methoxyphenol** shares this antioxidant capability, making it an interesting starting point for developing novel cytoprotective agents.
- **Antimicrobial Activity:** Many natural and synthetic methoxyphenols display antimicrobial activity against various foodborne pathogens and spoilage bacteria.[8] The mechanism often involves disruption of microbial cell membranes or inhibition of key enzymes. This compound could serve as a fragment for the synthesis of new antimicrobial agents.
- **Scaffold for Drug Discovery:** The molecule contains multiple functionalization points. The phenolic and alcoholic hydroxyls can be alkylated, acylated, or used in coupling reactions. The highly activated aromatic ring can undergo further substitution to build molecular complexity. This makes it an attractive starting material for generating libraries of compounds for screening against various biological targets, such as kinases or G-protein coupled receptors.

Conclusion

2-(Hydroxymethyl)-5-methoxyphenol is a multifunctional aromatic compound whose identity is defined by a specific ortho- and meta-substitution pattern. This guide has clarified its correct structure, distinguishing it from isomers often confounded in chemical databases. Its predicted physicochemical and spectroscopic properties provide a solid foundation for its synthesis and characterization. With highly activated positions for electrophilic substitution and multiple points for further functionalization, it represents a valuable and versatile building block. For researchers in drug development, its structural relationship to known bioactive methoxyphenols suggests a promising, yet underexplored, potential as a scaffold for designing novel antioxidant and antimicrobial agents.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-(Hydroxymethyl)-5-methoxyphenol]. BenchChem, [2026]. [Online PDF]. Available at:

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